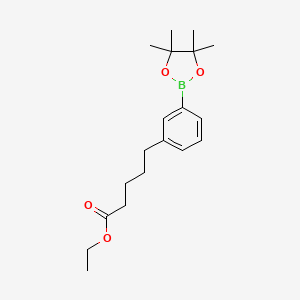

3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester

Descripción

3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester (CAS: 2096337-99-2) is a boronic acid derivative where the boronic acid group is protected as a pinacol cyclic ester. This modification enhances stability and solubility in organic solvents compared to the free boronic acid . The compound features a carboethoxybutyl side chain (‑CH₂CH₂CH₂CO₂Et) at the para position relative to the boronic ester group. This structural motif is critical for applications in polymer chemistry and drug delivery, where controlled release or reactivity under specific conditions (e.g., oxidative environments) is required . Its molecular weight is 394.74 g/mol, with a purity of 96% in commercial preparations .

Propiedades

IUPAC Name |

ethyl 5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BO4/c1-6-22-17(21)13-8-7-10-15-11-9-12-16(14-15)20-23-18(2,3)19(4,5)24-20/h9,11-12,14H,6-8,10,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVIBZJBLFIXPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCCCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-(4-Carboethoxybutyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction conditions include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Catalyst: Palladium-based catalysts such as Pd(PPh3)4

Temperature: Room temperature to reflux conditions

Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Oxidation: Conversion to phenols using oxidizing agents like hydrogen peroxide or sodium periodate.

Reduction: Reduction to corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, aryl halides, and other electrophiles

Major Products Formed

Oxidation: Phenols

Reduction: Alcohols

Substitution: Various substituted phenylboronic acid derivatives

Aplicaciones Científicas De Investigación

3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and polymers.

Biology: Utilized in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Applied in the production of advanced materials, such as boron-containing polymers and catalysts .

Mecanismo De Acción

The mechanism of action of 3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the transfer of an aryl or alkyl group to a palladium catalyst. This process involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.

Transmetalation: The boron reagent transfers its organic group to the palladium catalyst.

Reductive Elimination: The palladium catalyst forms a new carbon-carbon bond and regenerates the catalyst.

Comparación Con Compuestos Similares

Solubility and Stability

Pinacol esters of phenylboronic acids generally exhibit superior solubility in organic solvents compared to their parent acids. For example:

- 3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester shows high solubility in polar aprotic solvents (e.g., THF, chloroform) due to the pinacol group and hydrophobic carboethoxybutyl chain .

- 4-(Hydroxymethyl)phenylboronic acid pinacol ester (HPAP) is soluble in water after deprotection, enabling its use in ROS-responsive nanocarriers .

- 3-Acrylamidophenylboronic acid pinacol ester forms block copolymers with PDMA, exhibiting pH- and sugar-responsive aggregation in aqueous media .

Table 1: Solubility Comparison of Selected Boronic Acid Derivatives

Functional Group Impact on Reactivity

- Carboethoxybutyl Side Chain : Enhances hydrophobicity and compatibility with polyester-based polymers (e.g., polycaprolactone), making the compound suitable for controlled drug delivery systems .

- Chloro-Substituted Derivatives : Compounds like 3-chloro-4-(cyclopropylmethoxy)phenylboronic acid pinacol ester (CAS: 1860005-05-5) are tailored for Suzuki-Miyaura cross-coupling reactions, where the chloro group acts as a leaving site .

- Aminomethyl Derivatives: Used in synthesizing fluorescein-labeled probes after pinacol ester cleavage .

Table 2: Application-Specific Comparisons

Actividad Biológica

3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

- Molecular Formula: C₁₅H₁₉BO₄

- Molecular Weight: 292.14 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of 3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester can be attributed to its structural features:

- Target Interactions: The compound is hypothesized to interact with various enzymes due to the presence of the boronic acid moiety, which can form reversible covalent bonds with diols in glycoproteins and other biomolecules .

- Binding Affinity: The pinacol ester group enhances the stability of the compound and may influence its binding affinity to target proteins.

Table 1: Comparison of Mechanisms in Boronic Acids

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Boronic acids can inhibit proteases and other enzymes. |

| Receptor Modulation | Interaction with receptors can modulate signaling pathways. |

| Chemical Stability | Pinacol esters enhance resistance to hydrolysis. |

Biological Activity

Research indicates that boronic acids exhibit a range of biological activities, including:

- Anticancer Activity: Studies have shown that boronic acid derivatives can induce apoptosis in cancer cells by inhibiting proteasome activity. This is particularly relevant for compounds like bortezomib, a well-known boronic acid used in cancer therapy .

- Antibacterial Properties: Boronic acids have demonstrated antibacterial effects against various pathogens by disrupting bacterial cell wall synthesis and function.

- Antiviral Effects: Some studies suggest that boronic acids may interfere with viral replication processes.

Case Studies

- Anticancer Research:

- Antibacterial Applications:

-

Antiviral Studies:

- A study investigated the antiviral activity of boronic acids against HIV. The findings suggested that these compounds could inhibit viral entry into host cells by blocking essential receptors.

Pharmacokinetics

Understanding the pharmacokinetics of 3-(4-Carboethoxybutyl)phenylboronic acid is crucial for its therapeutic application:

- Absorption and Distribution: The lipophilicity of the pinacol ester may enhance absorption through biological membranes.

- Metabolism: Boronic acids are typically metabolized via hydrolysis; however, modifications such as pinacol esters can alter metabolic pathways.

- Excretion: Renal excretion is expected due to the molecular weight and structure.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | High (due to lipophilicity) |

| Half-life | Varies based on formulation |

| Excretion Route | Primarily renal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.